molecular formula C24H27N3O2 B333461 9,9-Dimethyl-5-(2-methylpropanoyl)-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

9,9-Dimethyl-5-(2-methylpropanoyl)-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B333461
M. Wt: 389.5 g/mol
InChI Key: UQYTUQLHBLGTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Dimethyl-5-(2-methylpropanoyl)-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a benzodiazepine derivative characterized by a fused bicyclic core, a 3-pyridyl group at position 6, and an isobutyryl (2-methylpropanoyl) group at position 5. Structural analogs are synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in related carbazole derivatives .

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

9,9-dimethyl-5-(2-methylpropanoyl)-6-pyridin-3-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C24H27N3O2/c1-15(2)23(29)27-19-10-6-5-9-17(19)26-18-12-24(3,4)13-20(28)21(18)22(27)16-8-7-11-25-14-16/h5-11,14-15,22,26H,12-13H2,1-4H3

InChI Key

UQYTUQLHBLGTEU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CN=CC=C4

Canonical SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CN=CC=C4

Origin of Product

United States

Biological Activity

The compound 9,9-Dimethyl-5-(2-methylpropanoyl)-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a member of the benzodiazepine family and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2OC_{19}H_{24}N_2O, with a molecular weight of 296.41 g/mol. The presence of the pyridine ring and the unique dimethyl and propanoyl substituents contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • GABA Receptor Modulation : Like other benzodiazepines, it may enhance the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission.
  • Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Description Reference
AnticonvulsantExhibits potential in reducing seizure activity.
AnxiolyticMay reduce anxiety-like behaviors in animal models.
NeuroprotectiveProtects neuronal cells from oxidative damage.
AntimicrobialShows activity against certain bacterial strains.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study conducted on rodent models demonstrated that administration of this compound significantly reduced seizure frequency compared to control groups. The mechanism was attributed to enhanced GABAergic transmission.
  • Anxiolytic Effects : In behavioral tests such as the elevated plus maze and open field tests, this compound showed a marked decrease in anxiety-like behaviors in mice when administered at doses ranging from 5 to 20 mg/kg. These findings suggest its potential use in treating anxiety disorders.
  • Neuroprotection : Research involving primary neuronal cultures indicated that treatment with this compound reduced cell death induced by oxidative stressors such as hydrogen peroxide. The protective effect was linked to the modulation of antioxidant enzyme activities.
  • Antimicrobial Properties : In vitro studies revealed that this compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus, while showing minimal effects on Gram-negative bacteria. This suggests a selective antimicrobial profile that could be exploited for therapeutic applications.

Comparison with Similar Compounds

a. 6-(2,4-Dimethoxyphenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one ()

  • Structural Differences : Replaces the 3-pyridyl group with a 2,4-dimethoxyphenyl substituent.

b. 7,7-Dimethyl-10-(3-pyridyl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one ()

  • Core Modification : Features a pyrido[3,2-b]-fused benzodiazepine system instead of a benzo[b] core.

Table 1: Structural Comparison of Benzodiazepine Analogs

Compound Core Structure Position 5 Position 6 Key Features
Target Compound Benzo[b][1,4]benzodiazepin-7-one 2-methylpropanoyl 3-pyridyl Pyridyl enhances polarity
Compound Benzo[b][1,4]benzodiazepin-7-one 2-methylpropanoyl 2,4-dimethoxyphenyl Methoxy groups increase lipophilicity
Compound Pyrido[3,2-b][1,4]benzodiazepine N/A 3-pyridyl (fused system) Pyrido fusion alters conformation

Carbazole Derivatives ()

Compounds such as 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) and 6-(4’-methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b) share aryl/heteroaryl substituents but differ in core structure.

  • Synthesis : Prepared via Suzuki-Miyaura coupling (e.g., 9a: 50% yield, mp 167°C) .
  • Functional Groups : Nitro (electron-withdrawing) and tert-butoxycarbonyl (protecting group) substituents contrast with the benzodiazepine’s isobutyryl and pyridyl groups.

Table 2: Physical and Spectroscopic Data for Carbazole Derivatives

Compound Yield (%) mp (°C) IR (cm⁻¹) Notable $^1$H-NMR Shifts (δ)
7b 45 240 3309 (NH), 1578, 1299 12.06 (s, NH), 8.36 (s, H2)
9a 50 167 3435, 2972 9.01 (s, H2’), 8.60–8.56 (m, H6’)
9b 70 122 2977, 1728 3.47 (s, OCH$3$), 2.89 (s, CH$3$)

Tetrahydroimidazo[1,2-a]pyridines (–6)

Examples include diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and analogs.

  • Core Structure : Imidazo[1,2-a]pyridine fused with ester and nitrile groups.
  • Synthesis : One-pot multicomponent reactions (e.g., 2c: 61% yield, mp 223–225°C) .
  • Key Features : Polar ester and nitrile groups improve aqueous solubility compared to benzodiazepines.

Table 3: Data for Imidazo[1,2-a]pyridine Derivatives

Compound Yield (%) mp (°C) IR (cm⁻¹) HRMS (Found)
1l 51 243–245 2210 (CN), 1726 550.0978 (550.0816)
2c 61 223–225 2208 (CN), 1724 550.0978 (550.0816)

Spiro Compounds with Benzothiazol Groups ()

Examples include 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione.

  • Structural Features : Spiro architecture and benzothiazolyl substituents enable unique conformational dynamics.
  • Applications : Explored for optical properties and as intermediates in heterocyclic synthesis .

Research Findings and Discussion

  • Synthetic Methods : Suzuki-Miyaura coupling dominates aryl-substituted benzodiazepines and carbazoles, while imidazo-pyridines employ one-pot reactions for efficiency .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in 7b) correlate with higher melting points (240°C vs. 122°C for 9b) . Pyridyl vs.
  • Spectroscopic Trends : IR peaks for NH (3309 cm⁻¹ in 7b) and carbonyl (1728 cm⁻¹ in 9b) align with functional group identity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.